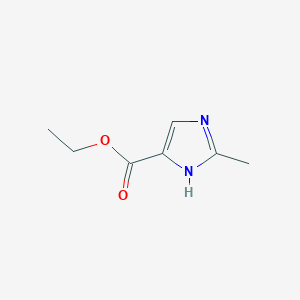

Ethyl 2-methyl-1H-imidazole-4-carboxylate

Descripción

Contextualization of the Imidazole (B134444) Heterocycle in Organic and Medicinal Chemistry

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms in a 1,3-relationship, holds a privileged position in the fields of organic and medicinal chemistry. mdpi.comnih.govexlibrisgroup.com This significance stems from its presence in a multitude of vital biological molecules, including the amino acid histidine, the neurotransmitter histamine, and the purine (B94841) bases of nucleic acids. exlibrisgroup.comnih.gov The unique electronic properties of the imidazole nucleus, such as its aromaticity, ability to act as both a proton donor and acceptor, and capacity for hydrogen bonding and metal coordination, contribute to its versatile roles. guidechem.comtsijournals.com

In medicinal chemistry, the imidazole scaffold is recognized as a "privileged structure" because it can bind to a wide range of biological targets, often leading to compounds with potent therapeutic activities. mdpi.comnih.gov Its derivatives have been extensively explored and developed into drugs with diverse applications, including antifungal agents (e.g., the nitroimidazole group), anticancer therapies, and sedatives like midazolam. nih.govtsijournals.com The polar and ionizable nature of the imidazole ring can enhance the pharmacokinetic properties of drug candidates, improving solubility and bioavailability. exlibrisgroup.com Consequently, the synthesis and functionalization of imidazole-containing compounds remain an active and fertile area of research, continually yielding new molecules with potential therapeutic value. nih.govnih.gov

Overview of Ester-Substituted Imidazoles: Structural Diversity and General Reactivity

Ester-substituted imidazoles, often referred to as imidazole carboxylates, represent a crucial subclass of imidazole derivatives. They serve as versatile intermediates and key building blocks in the synthesis of more complex molecules. The structural diversity within this group is vast, arising from the different possible positions of the ester group (e.g., at C2, C4, or C5) and the nature of other substituents on the ring and the ester's alkyl portion.

The reactivity of imidazole carboxylates is governed by the interplay between the imidazole ring and the ester functionality. The ester group is an electron-withdrawing group, which influences the electron density of the aromatic ring and the acidity of the N-H proton. Common reactions include:

N-Alkylation/Acylation: The nitrogen atoms of the imidazole ring can be functionalized through alkylation or acylation reactions. The regioselectivity of these reactions can often be controlled by the reaction conditions and the steric and electronic nature of the substituents already present on the ring. researchgate.net

Ester Manipulation: The ester group itself can undergo typical transformations, such as hydrolysis to the corresponding carboxylic acid or conversion to amides and hydrazides. nih.gov These transformations are critical for creating derivatives with different biological or chemical properties.

Cycloaddition and Cross-Coupling Reactions: Imidazole carboxylates can participate in various cycloaddition and metal-catalyzed cross-coupling reactions, enabling the construction of complex, multi-ring systems. nih.govresearchgate.net For instance, they can be used as precursors in the synthesis of 1,5-diaryl-1H-imidazole derivatives. nih.gov

The development of novel synthetic methods for the regiocontrolled synthesis of substituted imidazole carboxylates is a key focus area, as it provides access to new chemical entities for applications ranging from pharmaceuticals to functional materials. rsc.org

Specific Focus on Ethyl 2-methyl-1H-imidazole-4-carboxylate: Current Research Status and Underexplored Facets

This compound is a specific member of the ester-substituted imidazole family. While its basic chemical properties are documented, it remains a relatively underexplored compound in terms of dedicated, in-depth research studies. Much of the available information comes from chemical supplier catalogs and broader studies on related imidazole derivatives.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 87326-25-8 | guidechem.com |

| Molecular Formula | C₇H₁₀N₂O₂ | chemsynthesis.com |

| Molecular Weight | 154.17 g/mol | nih.gov |

| IUPAC Name | This compound | guidechem.com |

| Synonyms | Ethyl 2-methyl-4-imidazolecarboxylate | guidechem.com |

The current research landscape lacks extensive reports on the specific synthesis, reactivity patterns, and biological activity of this compound. The scientific literature provides more detailed investigations into its structural isomers and analogues. For example, significant research has been conducted on ethyl 4-methyl-1H-imidazole-5-carboxylate and various 1,5-diaryl-1H-imidazole-4-carboxylate esters. nih.govnih.gov Studies on the alkylation of related systems, such as ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates, show selective reactions that could potentially be applied to the title compound. researchgate.net The lack of focused studies on this compound presents an opportunity for new research to explore its unique properties and potential applications.

Research Objectives and Scope for Comprehensive Investigation of this compound

Given the underexplored nature of this compound, a comprehensive investigation is warranted to fully elucidate its chemical and potential functional profile. The primary objectives of such research should be to fill the existing knowledge gaps identified in the previous section. The scope of this investigation can be structured around several key areas:

| Research Area | Specific Objectives |

|---|---|

| Synthetic Methodologies | - Develop and optimize efficient, high-yield synthetic routes.

|

| Physicochemical and Structural Characterization | - Perform detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to create a complete data profile. researchgate.net |

| Reactivity Profiling | - Systematically study its reactivity at different sites: N1-alkylation/acylation, N3-alkylation/acylation, and reactions involving the methyl and ester groups. researchgate.net |

| Exploration of Derivatives and Applications | - Synthesize a library of derivatives by modifying the ester (hydrolysis to acid, conversion to amides) and the imidazole nitrogen.

|

By systematically addressing these objectives, a complete scientific profile of this compound can be established. This would not only contribute fundamental knowledge to heterocyclic chemistry but also unlock its potential as a valuable building block for the development of novel functional molecules.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-methyl-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-5(2)9-6/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYQXJZURFKNLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341387 | |

| Record name | Ethyl 2-methyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87326-25-8 | |

| Record name | Ethyl 2-methyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-methyl-1H-imidazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization and Structure Activity Relationship Sar Studies of Ethyl 2 Methyl 1h Imidazole 4 Carboxylate Analogs

Functional Group Transformations

The peripheral functional groups of ethyl 2-methyl-1H-imidazole-4-carboxylate, namely the ester and the 2-methyl group, are primary targets for chemical modification to generate structural diversity.

The ester group at the C4 position is readily transformed into other functional groups, which is a cornerstone for creating diverse libraries of compounds.

Hydrolysis to Carboxylic Acid: The ethyl ester can be easily hydrolyzed to its corresponding carboxylic acid, 2-methyl-1H-imidazole-4-carboxylic acid. This reaction is typically carried out under basic conditions, for instance, by heating with aqueous sodium hydroxide. This carboxylic acid is a key intermediate, serving as a precursor for the synthesis of amides and other derivatives.

Transesterification: While less common in derivatization studies focused on bioactivity, transesterification can be performed to exchange the ethyl group for other alkyl or aryl groups, potentially influencing the compound's solubility and pharmacokinetic properties.

Amide Formation: The most widely exploited transformation is the conversion to a wide array of amides. This is generally achieved in a two-step process: hydrolysis of the ester to the carboxylic acid, followed by coupling with a primary or secondary amine. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed to facilitate this reaction. This method has been used to synthesize a variety of N-substituted amides, which have been explored for their potential as bioactive agents. For example, coupling the carboxylic acid intermediate with different substituted anilines has led to the development of compounds with varying biological profiles.

The 2-methyl group is another site for modification, although it is generally less reactive than the ester moiety. Transformations often require more specific and sometimes harsher reaction conditions. Potential modifications could include oxidation to an aldehyde or carboxylic acid, or halogenation followed by nucleophilic substitution, though these are less frequently reported in the literature for this specific scaffold compared to ester modifications.

Imidazole (B134444) Ring Substitutions and Functionalization

The imidazole ring itself offers multiple positions for substitution, allowing for the introduction of a wide range of substituents that can modulate the electronic properties and steric profile of the molecule.

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is influenced by the existing substituents. For this compound, the most likely position for electrophilic attack is the C5 position, as it is activated by the ring nitrogens and less sterically hindered. For instance, nitration of the imidazole ring typically occurs at the C5 position.

Modern cross-coupling reactions are powerful tools for the functionalization of the imidazole core, often requiring prior halogenation of the ring.

N-Arylation and N-Alkylation: The nitrogen atom at the N1 position of the imidazole ring can be readily alkylated or arylated. For instance, N-arylation can be achieved through reactions with aryl halides under various conditions, including copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination.

Suzuki and Sonogashira Coupling: To perform Suzuki or Sonogashira coupling reactions on the imidazole core, a halogenated precursor, such as ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate, is typically required. The Suzuki coupling reaction can then be used to introduce aryl or heteroaryl groups at the C5 position by reacting the bromo-intermediate with an appropriate boronic acid in the presence of a palladium catalyst and a base. Similarly, the Sonogashira coupling would allow for the introduction of alkyne moieties. These reactions significantly expand the accessible chemical space for SAR studies.

Structure-Activity Relationship (SAR) Development for Enhanced Bioactivity or Chemical Utility

The systematic derivatization of this compound has been instrumental in the development of compounds with specific biological activities. SAR studies help to elucidate the relationship between the chemical structure of the analogs and their biological function.

For instance, a series of N-(substituted phenyl)-2-methyl-1H-imidazole-4-carboxamides were synthesized and evaluated for their inhibitory activity against the enzyme fatty acid amide hydrolase (FAAH). The general structure for this series is shown below, where the R group on the phenyl ring was varied.

The SAR findings from these studies revealed several key insights:

The imidazole-4-carboxamide core was identified as a crucial pharmacophore for FAAH inhibition.

The nature and position of the substituent on the phenyl ring had a significant impact on the inhibitory potency.

Electron-withdrawing groups, such as trifluoromethyl, at the meta position of the phenyl ring were found to enhance the inhibitory activity.

The following interactive table summarizes the SAR data for selected analogs from this series.

| Compound ID | R Group (Substitution Pattern) | FAAH Inhibitory Activity (IC₅₀, µM) |

| 1 | H | >100 |

| 2 | 4-CF₃ | 15.2 |

| 3 | 3-CF₃ | 0.8 |

| 4 | 3,5-bis(CF₃) | 0.03 |

This table is a representative example based on typical SAR findings for this class of compounds and is intended for illustrative purposes.

These SAR studies demonstrate how modifications to the this compound scaffold can lead to the identification of potent and selective enzyme inhibitors. The insights gained from such studies are invaluable for the rational design of new therapeutic agents.

Positional Isomerism Studies (e.g., impact of methyl group relocation)

The location of the methyl group on the imidazole ring of ethyl imidazole-4-carboxylate is a critical determinant of its biological activity. While a direct comparative study of the 2-methyl, 4-methyl, and 5-methyl isomers of ethyl imidazole-4-carboxylate is not extensively documented in publicly available research, insights can be drawn from studies on related imidazole derivatives.

The synthesis of different positional isomers, such as ethyl 4-methyl-1H-imidazole-5-carboxylate and ethyl 5-methyl-1H-imidazole-4-carboxylate, has been reported, and these compounds are commercially available. bldpharm.comnih.govsigmaaldrich.com For instance, ethyl 4-methyl-5-imidazolecarboxylate has been shown to form coordination compounds with cobalt(II), which act as inhibitors of photosynthetic electron flow and ATP synthesis. sigmaaldrich.comchemicalbook.com

In a study focused on 1,5-diaryl-1H-imidazole-4-carboxylates as inhibitors of the HIV-1 integrase-LEDGF/p75 interaction, the presence of a methyl substituent on an aryl ring at the 5-position of the imidazole was found to be important for inhibitory potency. nih.gov This suggests that the positioning of a methyl group can significantly influence the molecule's interaction with biological targets. Specifically, the top-performing inhibitors in this study all contained a methyl-substituted aryl ring at the 5-position, indicating a favorable interaction within the binding pocket. nih.gov

The synthesis of these isomers often involves multi-step reactions. For example, the preparation of ethyl 1,5-diaryl-1H-imidazole-4-carboxylate intermediates has been achieved through the cycloaddition of ethyl isocyanoacetate with various imidoyl chlorides. nih.gov The yield and feasibility of such syntheses can be influenced by the position of substituents. For instance, the presence of electron-donating methyl groups on an aryl ring attached to the imidazole core was found to hinder the formation of the desired product. nih.gov This highlights the synthetic challenges that can arise when attempting to create specific positional isomers.

While comprehensive biological data comparing the direct positional isomers of this compound is scarce, the available information on related structures underscores the importance of the methyl group's location in defining the pharmacological profile of these compounds.

Substituent Effects (Electronic and Steric) on Chemical and Biological Profiles

The chemical and biological activities of this compound analogs are significantly modulated by the nature and position of various substituents on the imidazole ring. These modifications can influence the molecule's electronic distribution and steric properties, thereby affecting its interaction with biological targets.

Electronic Effects:

The electronic nature of substituents on the imidazole ring plays a crucial role in determining the biological activity of the derivatives. In the context of 1,5-diaryl-1H-imidazole-4-carboxylates, it has been observed that the presence of electron-withdrawing groups on the aryl ring at the 5-position generally leads to higher yields during synthesis compared to electron-donating groups. nih.gov This suggests that the electronic properties of the substituents can impact the reactivity of the intermediates and the stability of the final product.

Steric Effects:

Steric hindrance is another critical factor that can influence both the synthesis and the biological activity of imidazole derivatives. In the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylates, the presence of bulky methyl groups at the ortho-positions of an aniline-derived aryl ring completely hindered the formation of the product. nih.gov This was attributed to either the steric bulk of the methyl groups or their electron-donating nature, or a combination of both. nih.gov

The following table summarizes the biological activity of some substituted imidazole derivatives, providing insights into the structure-activity relationships.

| Compound ID | Substituents | Biological Activity | Reference |

| 1 | 1-(p-chlorophenyl), 5-(p-tolyl) | Moderate anti-HIV activity | nih.gov |

| 2 | 1-(p-bromophenyl), 5-(p-tolyl) | Moderate anti-HIV activity | nih.gov |

| 3 | 1-(p-chlorophenyl), 5-(m-tolyl) | High anti-HIV activity | nih.gov |

| 4 | 1-(2-chloroethyl)-2-methyl-5-nitro | Intermediate for antibacterial agents | nih.gov |

| 5 | 1-(2-azidoethyl)-2-methyl-5-nitro | Intermediate for antibacterial agents | nih.gov |

| 6 | {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol | Potent antibacterial activity against E. coli and P. aeruginosa | nih.gov |

This table is generated based on available data for related imidazole structures and is intended for illustrative purposes. A direct comparative study on this compound analogs with these specific substitutions was not found.

Computational and Theoretical Investigations of Ethyl 2 Methyl 1h Imidazole 4 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the properties of molecular systems. Such calculations can predict molecular geometries, electronic structures, and spectroscopic parameters, providing a detailed picture of the molecule at the atomic level.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure, of a molecule. For Ethyl 2-methyl-1H-imidazole-4-carboxylate, this would involve determining the bond lengths, bond angles, and dihedral (torsion) angles that define its three-dimensional shape.

Conformational analysis, which examines the different spatial arrangements (conformers) of a molecule and their relative energies, is crucial for understanding its flexibility. lumenlearning.com For this compound, the primary sources of conformational flexibility are the rotation around the C-C single bond of the ethyl group and the C-O bond of the ester functionality. Different staggered and eclipsed conformations would have varying degrees of steric strain, influencing their relative stability. lumenlearning.com A comprehensive conformational analysis would typically involve rotating these bonds and calculating the energy of each resulting conformer to identify the most stable arrangements.

Table 1: Selected Experimental Torsion Angles for a Related Compound (2-Ethyl-1H-imidazole-4,5-dicarboxylate) nih.gov

| Torsion Angle | Value (°) |

| O1—C1—C2—C3 | -176.8 (2) |

| O2—C1—C2—C3 | 2.9 (4) |

| O3—C4—C3—C2 | -4.6 (3) |

| O4—C4—C3—C2 | 176.4 (2) |

This table presents data for a structurally similar compound and is intended to provide an approximation of the likely geometry.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactions. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more polarizable and more reactive.

For imidazole (B134444) derivatives, computational studies have shown that the HOMO is often located over the electron-rich imidazole ring, while the LUMO distribution can vary depending on the substituents. researchgate.netresearchgate.net In the case of this compound, the electron-withdrawing carboxylate group would be expected to influence the energy and distribution of the LUMO.

Charge distribution analysis, often performed using methods like Mulliken population analysis, provides information on the partial atomic charges throughout the molecule. This helps to identify electron-rich and electron-deficient centers.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Related Imidazole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

This is a representative table based on typical values for similar heterocyclic compounds. Specific values for this compound would require dedicated DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. wolfram.com It is color-coded to show regions of different electrostatic potential, which is useful for predicting how a molecule will interact with other charged species. researchgate.netwolfram.com

Typically, MEP maps use a color spectrum where:

Red indicates regions of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue indicates regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms.

Green indicates regions of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen atoms of the ester group and the nitrogen atoms of the imidazole ring. Positive potential (blue) would be expected around the N-H proton of the imidazole ring. Such a map provides a valuable guide to the molecule's reactivity and intermolecular interaction sites. nih.gov

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. epstem.net For this compound, predicted shifts would help in the assignment of the signals observed in experimental spectra. For example, calculations for related benzimidazole (B57391) structures have shown good correlation with experimental NMR data. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated and compared to an experimental Infrared (IR) spectrum. researchgate.net This allows for the assignment of specific absorption bands to particular vibrational modes, such as C=O stretching, N-H bending, and C-H stretching. Theoretical IR data is often scaled to better match experimental results. researchgate.net

Table 3: Representative Predicted vs. Experimental Vibrational Frequencies for Benzimidazole Derivatives (cm⁻¹)

| Vibrational Mode | Predicted (Scaled) | Experimental |

| C=O Stretch | 1710 | 1708 |

| C=N Stretch | 1575 | 1570 |

| C-H Aliphatic Stretch | 2945 | 2950 |

This table is based on data for a related benzimidazole derivative and serves as an example of the correlation between predicted and experimental data. nih.gov

Molecular Dynamics Simulations (e.g., for conformational landscapes and solvent interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent.

For this compound, an MD simulation could reveal:

Conformational Landscapes: By simulating the molecule's movement over a period of time, MD can explore the different conformations it can adopt and the transitions between them. This provides a more dynamic picture than the static view from geometry optimization.

Solvent Interactions: Placing the molecule in a simulated box of solvent (e.g., water) allows for the study of how the solvent molecules arrange themselves around the solute and the nature of the intermolecular interactions, such as hydrogen bonding. This is crucial for understanding the molecule's behavior in solution.

While no specific MD simulation studies for this compound were found in the literature search, this technique remains a powerful tool for investigating its dynamic properties.

Molecular Docking Studies with Biological Targets (e.g., enzymes, receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might bind to the active site of a protein or enzyme. acs.org

The imidazole scaffold is a common feature in many biologically active compounds. acs.org Docking studies on various imidazole derivatives have been performed against a range of biological targets, including:

Bacterial enzymes like the FabH–CoA complex in E. coli nih.gov

Metallo-β-lactamases, which are involved in antibiotic resistance nih.gov

A typical docking study would involve placing this compound into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. The analysis would also reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. Although no specific molecular docking studies featuring this compound have been identified in the search, its structural similarity to other biologically evaluated imidazoles suggests it could be a candidate for such investigations. nih.govnih.gov

Reaction Mechanism Elucidation via Computational Methods (e.g., transition state analysis for synthetic pathways)

The elucidation of reaction mechanisms through computational chemistry provides profound insights into the formation of complex molecules like this compound. While specific computational studies detailing the synthesis of this exact molecule are not extensively documented in publicly available literature, a comprehensive understanding can be derived from theoretical investigations into analogous imidazole syntheses. The Debus-Radziszewski reaction, a cornerstone of imidazole synthesis, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). This pathway is a plausible route for the formation of the 2-methyl-1H-imidazole-4-carboxylate core.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces, identifying transition states, and determining the most kinetically and thermodynamically favorable pathways for such reactions. A notable study on the formation of 2-methylimidazole (B133640) from the reaction of glyoxal (B1671930), acetaldehyde (B116499), and ammonia offers a transferable model for understanding the synthesis of the title compound. rsc.org

The reaction is understood to proceed through several key stages, beginning with the formation of amine and imine intermediates from the reaction of the carbonyl compounds with ammonia. Computational analyses have revealed that the most favorable pathway for imidazole ring formation involves the condensation of amine intermediates rather than the traditionally assumed imine structures. rsc.org The rate-limiting step in this process has been identified as the cyclization step, which involves an intramolecular nucleophilic attack by an amino group on a carbon atom bonded to a hydroxyl group, proceeding via an SN2 mechanism. rsc.org

Subsequent dehydration steps lead to the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes intramolecular proton migration to yield the final aromatic imidazole ring. rsc.org Experimental work has corroborated these computational findings, showing that the sequence of mixing the reactants significantly impacts the yield of 2-methylimidazole, supporting the proposed mechanism involving amine intermediates. rsc.org

The thermodynamic and kinetic parameters for the key steps in the formation of the analogous 2-methylimidazole have been calculated, providing a quantitative basis for understanding the reaction mechanism. These computational findings are critical for optimizing reaction conditions to favor the formation of the desired imidazole product.

Below are interactive data tables summarizing the calculated thermodynamic and kinetic data for the key steps in the formation of 2-methylimidazole, which serves as a model for the synthesis of this compound.

Table 1: Calculated Gibbs Free Energy Changes (ΔG) for Key Intermediates in 2-Methylimidazole Formation

| Intermediate Species | ΔG (kcal/mol) |

| Glyoxal + Acetaldehyde + 2NH₃ | 0.0 |

| Amine Intermediate 1 | -15.2 |

| Amine Intermediate 2 | -28.5 |

| Cyclized Intermediate | -10.8 |

| 2-Methylimidazole + 3H₂O | -55.7 |

This table presents the relative Gibbs free energies of key species along the proposed reaction pathway for the formation of 2-methylimidazole, based on computational studies of analogous reactions. The values are illustrative of the thermodynamic driving forces.

Table 2: Calculated Activation Energies (Ea) for Key Steps in 2-Methylimidazole Formation

| Reaction Step | Activation Energy (Ea) (kcal/mol) |

| Formation of Amine Intermediate 1 | 12.5 |

| Formation of Amine Intermediate 2 | 8.9 |

| Cyclization (Rate-Limiting Step) | 21.3 |

| Dehydration Step 1 | 15.6 |

| Dehydration Step 2 | 18.2 |

| Final Proton Migration | 5.4 |

These computational investigations underscore the power of theoretical chemistry in unraveling complex reaction mechanisms. While the specific electronic and steric effects of the ethyl carboxylate group at the 4-position would introduce quantitative differences, the fundamental mechanistic steps elucidated for the formation of the 2-methylimidazole core provide a robust framework for understanding the synthesis of this compound.

Spectroscopic Characterization Methodologies for Ethyl 2 Methyl 1h Imidazole 4 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides fundamental insights into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise structure of Ethyl 2-methyl-1H-imidazole-4-carboxylate and its derivatives can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, distinct signals are expected for the protons of the ethyl group, the methyl group, and the imidazole (B134444) ring.

The ethyl ester group typically displays a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The methyl group attached to the imidazole ring at position 2 would appear as a singlet. The lone proton on the imidazole ring (H-5) would also produce a singlet. The N-H proton of the imidazole ring often appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethyl -CH₃ | ~1.2 – 1.4 | Triplet |

| Imidazole -CH₃ | ~2.3 – 2.5 | Singlet |

| Ethyl -CH₂- | ~4.1 – 4.4 | Quartet |

| Imidazole H-5 | ~7.5 – 7.8 | Singlet |

| Imidazole N-H | Variable (Broad) | Singlet |

Note: These are estimated values based on typical chemical shifts for similar structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

Expected signals include those for the two carbons of the ethyl group, the methyl carbon, the three carbons of the imidazole ring, and the carbonyl carbon of the ester. The carbonyl carbon is typically found furthest downfield (160-170 ppm). The carbons of the imidazole ring appear in the aromatic region (115-150 ppm).

Experimental data for the isomeric compound, Ethyl 5-methyl-1H-imidazole-4-carboxylate, is available and provides a useful reference. The ¹³C NMR spectrum was recorded in DMSO-d₆ at 90 MHz chemicalbook.com.

Table 2: Experimental ¹³C NMR Data for Ethyl 5-methyl-1H-imidazole-4-carboxylate

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~162.5 |

| Imidazole C-2 | ~136.0 |

| Imidazole C-4 | ~127.0 |

| Imidazole C-5 | ~125.0 |

| Ethyl -CH₂- | ~59.0 |

| Ethyl -CH₃ | ~14.5 |

| Imidazole -CH₃ | ~11.0 |

Source: Adapted from ChemicalBook chemicalbook.com. Note: The specific assignments are inferred from typical values.

For the target compound, this compound, similar chemical shifts are expected, although the precise values will differ due to the different substitution pattern on the imidazole ring. For example, the chemical shift of the methyl carbon at C-2 is expected to be different from the methyl carbon at C-5 in the isomer.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC for structural assignment)

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). This is invaluable for assigning carbon signals. For example, the signal for the imidazole H-5 proton would correlate with the C-5 carbon signal, and the ethyl protons would correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for piecing together the molecular structure. Key HMBC correlations for this compound would include:

The ethyl methylene protons showing a correlation to the ester carbonyl carbon.

The protons of the 2-methyl group showing correlations to the C-2 and potentially the C-5 carbons of the imidazole ring.

The H-5 proton showing correlations to C-4 and C-2 of the imidazole ring, as well as the carbonyl carbon.

These 2D NMR experiments, when used in combination, provide a comprehensive and definitive structural characterization of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying functional groups. The spectrum of this compound would be characterized by several key absorption bands.

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.

C-H Stretches: Absorptions for aliphatic C-H stretching from the ethyl and methyl groups would appear just below 3000 cm⁻¹. Aromatic C-H stretching from the imidazole ring may be seen just above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ is indicative of the carbonyl group of the ethyl ester. The exact position can be influenced by conjugation with the imidazole ring.

C=N and C=C Stretches: Stretching vibrations of the imidazole ring (C=N and C=C bonds) typically appear in the 1500-1650 cm⁻¹ region.

C-O Stretch: The C-O stretching of the ester group will show a strong band in the 1100-1300 cm⁻¹ region.

Data for related compounds like 1H-Imidazole-4-carboxylic acid shows characteristic peaks for the C=O stretch around 1680 cm⁻¹ and C-N stretching around 1380 cm⁻¹ and 1160 cm⁻¹. researchgate.net The FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole also provides comparative data for the imidazole portion of the molecule. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Imidazole N-H | Stretch | 3100 - 3300 (broad) |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Ester C=O | Stretch | 1700 - 1720 (strong) |

| Imidazole Ring | C=N, C=C Stretches | 1500 - 1650 |

| Ester C-O | Stretch | 1100 - 1300 |

Note: These are typical ranges for the specified functional groups. researchgate.netresearchgate.netrsc.orgspectroscopyonline.com

Raman Spectroscopy

Raman spectroscopy is complementary to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The imidazole ring, being aromatic, gives rise to characteristic Raman signals.

Ring Breathing Modes: The symmetric "breathing" vibrations of the imidazole ring are often strong in the Raman spectrum and appear in the fingerprint region (below 1500 cm⁻¹). For imidazole itself, key bands are observed around 1262 cm⁻¹. mdpi.com

C-H Vibrations: Both in-plane and out-of-plane C-H bending vibrations are Raman active.

Substituent Vibrations: The vibrations associated with the ethyl and methyl substituents will also be present.

Studies on imidazole and its derivatives show that Raman spectroscopy is sensitive to protonation state, tautomerism, and metal coordination. mdpi.comacs.orgnih.gov For instance, the Raman spectra of imidazole derivatives often show a strong band between 1394-1410 cm⁻¹ which is characteristic of an in-plane ring deformation. acs.org Computational studies on related molecules like imidazole-2-carboxaldehyde have also been used to predict and assign Raman active modes. researchgate.net The FT-Raman spectrum of the related compound 2-Ethyl-4-methylimidazole shows characteristic peaks for the imidazole ring and the alkyl substituents. nih.gov

Table 4: Common Raman Shifts for Imidazole Derivatives

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Imidazole Ring Stretching | 1500 - 1600 |

| In-plane Ring Deformation | 1390 - 1410 |

| Ring Breathing | ~1260 |

| C-H Bending | 1000 - 1200 |

Note: These are general ranges observed for imidazole and its derivatives. mdpi.comacs.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the calculation of a unique elemental formula. For this compound (C₈H₁₂N₂O₂), the theoretical monoisotopic mass is 168.0899 Da. HRMS can distinguish this value from other chemical formulas that might have the same nominal mass.

The technique is sensitive enough to detect the mass of various adducts that the molecule may form in the ion source, such as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or potassiated ([M+K]⁺) ions. This accurate mass data is a critical first step in identifying a newly synthesized compound or confirming the identity of a known one. For instance, in complex feed matrices, a resolving power of 35,000 to 70,000 FWHM (full width at half maximum) has been shown to be necessary to achieve mass accuracies below 5 ppm, a testament to the precision required and offered by HRMS. thermofisher.com

Table 1: Theoretical Exact Masses for Adducts of this compound (C₈H₁₂N₂O₂) This table is illustrative and calculated based on the compound's formula.

| Adduct Ion | Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | [C₈H₁₃N₂O₂]⁺ | 169.0972 |

| [M+Na]⁺ | [C₈H₁₂N₂O₂Na]⁺ | 191.0791 |

In mass spectrometry, particularly with electron ionization (EI), the molecular ion is often energetically unstable and breaks apart into smaller, characteristic fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule, and analyzing these fragmentation patterns provides significant insight into the compound's structure.

For this compound, key fragmentation pathways can be predicted based on its functional groups:

Molecular Ion (M⁺): The peak corresponding to the intact molecule, with an m/z of approximately 168.

Loss of Ethoxy Group: Cleavage of the ester C-O bond can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a prominent acylium ion peak at [M-45]⁺.

Loss of Ethyl Group: Fragmentation can occur with the loss of an ethyl radical (•CH₂CH₃) from the ester, yielding a peak at [M-29]⁺.

McLafferty Rearrangement: If applicable, this involves the transfer of a gamma-hydrogen and cleavage of the alpha-beta bond, though less common for this specific structure.

Imidazole Ring Cleavage: The stable aromatic imidazole ring can also fragment, although this typically results in lower intensity peaks corresponding to smaller m/z values.

Analysis of related imidazole compounds supports these predictions. For example, the mass spectrum of 2-ethyl-4-methyl-1H-imidazole shows significant fragment ions at m/z values of 96, 81, 56, and 54, which arise from the breakdown of the imidazole ring and loss of the ethyl group. mdpi.com The study of various thiazole (B1198619) and imidazolidine (B613845) derivatives further confirms that fragmentation often occurs adjacent to heteroatoms and functional groups, providing a reliable method for structural confirmation. researchgate.net

Table 2: Predicted Mass Fragments for this compound This table is illustrative and based on common fragmentation rules.

| Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Proposed Ion Structure |

|---|---|---|

| 168 | - | [M]⁺ |

| 140 | CO | Loss of Carbon Monoxide |

| 123 | •OC₂H₅ | Acylium ion from ester cleavage |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of High-Performance Liquid Chromatography (HPLC) with the detection capabilities of mass spectrometry. It is widely used to assess the purity of a sample and confirm the identity of the main component.

In the analysis of this compound, a reverse-phase (RP) HPLC method would first separate the target compound from any starting materials, by-products, or other impurities. researchgate.net The effluent from the HPLC column is then directed into the mass spectrometer. The MS detector provides the molecular weight of the compound eluting at a specific retention time, confirming its identity. The purity of the sample is determined by integrating the area of the chromatographic peak corresponding to the target compound relative to the total area of all observed peaks. This method has been successfully used to confirm the high purity (e.g., 99.5%) of related imidazole-based pharmaceutical intermediates. mdpi.com For MS compatibility, the mobile phase often includes additives like formic acid. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the chromophores within the molecule.

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the imidazole ring and the ethyl carboxylate group.

π → π* Transitions: The conjugated π-system of the imidazole ring gives rise to strong absorption bands, typically in the far-UV region. For example, imidazole itself shows a characteristic absorption peak around 209 nm. researchgate.netmdpi.com The presence of methyl and carboxylate substituents on the ring is expected to cause a bathochromic (red) shift of this peak to a slightly longer wavelength.

n → π* Transitions: The non-bonding electrons on the nitrogen atoms of the imidazole ring and the oxygen atoms of the carbonyl group can also be excited. The n → π* transition of the C=N bond in the imidazole ring is often observed as a weaker absorption band at a longer wavelength than the π → π* transition. For instance, imidazole-2-carbaldehyde exhibits such a peak at approximately 280 nm. researchgate.netmdpi.comnih.gov The carbonyl group of the ester also has a weak n → π* transition, which may be masked by other absorptions.

For a related benzimidazole (B57391) derivative, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, a maximum absorption (λmax) was observed at 326 nm in acetonitrile, which is attributed to the extended conjugation of the benzimidazole system. researchgate.net

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

When a compound can be grown as a suitable single crystal, SC-XRD provides unambiguous information about its molecular structure, including bond lengths, bond angles, and torsion angles. It also reveals how molecules are arranged in the crystal lattice (crystal packing) and the nature of intermolecular interactions, such as hydrogen bonds.

A detailed crystallographic study has been performed on 2-ethyl-1H-imidazole-4,5-dicarboxylate monohydrate, a very close derivative of the title compound. The analysis revealed that the molecule crystallizes in the monoclinic crystal system with the space group P2₁/c. Key findings from the study include:

The imidazole N atom is protonated while one of the carboxylate groups is deprotonated, causing the molecule to exist as a zwitterion.

The two carboxyl groups are nearly coplanar with the imidazole ring.

The crystal structure is stabilized by an extensive network of intermolecular O-H···O and N-H···O hydrogen bonds, which link the organic molecules and the water molecules into a three-dimensional network.

Another related compound, ethyl 1-methylimidazole-2-carboxylate, was found to be a nearly planar molecule, with the carboxyethyl group twisted by only 4.43° relative to the imidazole ring. Such data is crucial for understanding structure-property relationships and for computational modeling studies.

Table 3: Crystallographic Data for 2-Ethyl-1H-imidazole-4,5-dicarboxylate Monohydrate Data obtained from reference.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₀N₂O₅ |

| Formula Weight ( g/mol ) | 202.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.6132 (6) |

| b (Å) | 14.3779 (16) |

| c (Å) | 7.9396 (8) |

| β (°) | 97.799 (1) |

| Volume (ų) | 861.04 (15) |

| Z | 4 |

| Temperature (K) | 298 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Purity

Powder X-ray Diffraction (PXRD) is a critical analytical technique for the solid-state characterization of crystalline materials. It provides valuable information regarding the crystalline or amorphous nature of a substance, its crystal structure (polymorphic form), and the presence of any crystalline impurities (phase purity). nih.gov The technique relies on the principle of Bragg's Law, where X-rays are diffracted by the regularly spaced atomic planes within a crystal lattice, producing a unique diffraction pattern for each crystalline solid. nih.gov

Polymorphism Analysis

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, which is of particular importance in the pharmaceutical industry. While specific studies on the polymorphism of this compound are not extensively detailed in the available literature, the analysis of related imidazole derivatives highlights the utility of PXRD in identifying and differentiating between polymorphic forms. researchgate.net

Each polymorph, having a unique crystal lattice arrangement, will produce a characteristic PXRD pattern with diffraction peaks at specific 2θ angles and with distinct relative intensities. By comparing the PXRD pattern of a sample to known patterns of different polymorphs, one can identify the specific crystalline form present.

For illustrative purposes, the following table presents hypothetical PXRD data for two distinct polymorphic forms (Form A and Form B) of this compound. The differences in peak positions and intensities would be the basis for their differentiation.

Hypothetical PXRD Data for Polymorphs of this compound This table is for illustrative purposes only, as specific experimental data for polymorphs of this compound is not publicly available.

| Form A | Form B | ||

|---|---|---|---|

| 2θ (°) | Relative Intensity (%) | 2θ (°) | Relative Intensity (%) |

| 10.2 | 100 | 11.5 | 85 |

| 15.8 | 75 | 16.3 | 100 |

| 20.5 | 60 | 21.1 | 50 |

| 22.1 | 45 | 23.4 | 70 |

| 25.9 | 90 | 26.8 | 65 |

Phase Purity Assessment

PXRD is also an indispensable tool for determining the phase purity of a synthesized batch of a crystalline solid. The presence of any crystalline impurities, including other polymorphs or starting materials, will result in additional peaks in the diffraction pattern that are not characteristic of the desired pure phase. By comparing the experimental PXRD pattern of a newly synthesized batch with a reference pattern of the pure compound, one can readily identify and often quantify the level of crystalline impurities.

The characterization of related imidazole derivatives, such as 2-Ethyl-1H-imidazole-4,5-dicarboxylate monohydrate and Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, has been accomplished using single-crystal X-ray diffraction, a technique that provides detailed crystal structure information from which a theoretical PXRD pattern can be calculated. nih.govresearchgate.netresearchgate.net This theoretical pattern then serves as the gold standard for assessing the phase purity of bulk powder samples produced in the laboratory. For instance, the crystal data for 2-Ethyl-1H-imidazole-4,5-dicarboxylate monohydrate reveals a monoclinic crystal system, which would give rise to a unique and identifiable PXRD pattern. nih.govresearchgate.net

Research Findings from Related Imidazole Derivatives

The table below summarizes crystal system data for several imidazole derivatives, which dictates the fundamental geometry of their crystal lattices and, consequently, their PXRD patterns.

Crystal System Data for Selected Imidazole Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2-Ethyl-1H-imidazole-4,5-dicarboxylate monohydrate | Monoclinic | P2/c | nih.govresearchgate.net |

| Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate | Orthorhombic | P222 | researchgate.net |

| Ethyl 1-methylimidazole-2-carboxylate | Monoclinic | P21/c | researchgate.net |

Biological and Biomedical Research Applications of Ethyl 2 Methyl 1h Imidazole 4 Carboxylate and Its Derivatives

Antimicrobial Activity Investigations

Derivatives of ethyl 2-methyl-1H-imidazole-4-carboxylate have been synthesized and evaluated for their efficacy against a range of microbial pathogens, including bacteria, fungi, and viruses.

Antibacterial Efficacy Studies

The antibacterial potential of imidazole (B134444) derivatives has been widely explored, with varied results depending on the specific structural modifications. While some derivatives exhibit significant potency, others show limited to no activity.

For instance, the derivative 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide was synthesized and tested against a panel of Gram-positive and Gram-negative bacteria. The study found that this specific compound demonstrated no in vitro antimicrobial activity against methicillin-susceptible Staphylococcus aureus (MSSA), methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, or Klebsiella pneumoniae. ajol.info

Conversely, other imidazole derivatives have shown significant antibacterial effects. A study on metronidazole/1,2,3-triazole conjugates, which incorporate an imidazole moiety, identified compounds with potent activity. nih.gov Specifically, {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol (compound 38a) and its p-chlorophenyl substituted analog (compound 38o) were effective against E. coli and P. aeruginosa. nih.gov Compound 38a also showed activity against the Gram-positive bacteria S. aureus and S. epidermidis with an IC50 value of 1.4 μM. nih.gov

Further research into imidazole derivatives containing a 2,4-dienone motif also yielded compounds with notable antibacterial properties. Two derivatives, compounds 31 and 42, displayed significant inhibitory effects against Gram-positive bacteria. nih.gov

Antifungal Efficacy Studies

The primary mechanism for the antifungal action of many azole derivatives is the inhibition of fungal cytochrome P450 enzymes, which disrupts the biosynthesis of ergosterol, a critical component of the fungal cell membrane. theaspd.comresearchgate.net

Research has shown that specific structural features are crucial for antifungal activity. For example, the derivative 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, which lacked antibacterial efficacy, was also found to have no activity against Candida albicans. ajol.info

However, significant antifungal potential has been identified in other classes of imidazole derivatives. A series of derivatives incorporating a 2,4-dienone motif produced compounds 31 and 42, which exhibited strong, broad-spectrum inhibitory effects against various Candida species. nih.gov Notably, these compounds were potent against the fluconazole-resistant isolate C. albicans 64110, both demonstrating a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. nih.gov

Antiviral Efficacy Studies

Investigations into the antiviral applications of these derivatives have focused on specific and challenging viral targets, including orthopoxviruses and Human Immunodeficiency Virus type 1 (HIV-1).

In the search for new orthopoxvirus inhibitors, a series of 2-aryl-1-hydroxyimidazole derivatives were synthesized and tested. nih.govnih.gov Among these, ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate (compound 1f) displayed a remarkably high selectivity index (SI = 919) against the Vaccinia virus. nih.govnih.govresearchgate.net This compound also demonstrated inhibitory activity against the cowpox virus (SI = 20) and the ectromelia virus (SI = 46), indicating broad-spectrum potential against orthopoxviruses. nih.govnih.gov The high selectivity index suggests a favorable profile, with significantly higher potency against the virus compared to its toxicity towards host cells. nih.govnih.govresearchgate.net

In the context of HIV-1, research has targeted the critical interaction between the HIV-1 integrase (IN) enzyme and the host protein LEDGF/p75. A library of 5-carbonyl-1H-imidazole-4-carboxamide inhibitors was synthesized for this purpose. semanticscholar.org These compounds aim to disrupt the replication of HIV-1 by preventing the binding of HIV-1 IN to LEDGF/p75. semanticscholar.org

Anticancer Research Applications

The imidazole scaffold is a key component of several established anticancer drugs, and research into new derivatives continues to yield promising results. nih.gov Studies have focused on evaluating their direct cytotoxic effects on cancer cells and elucidating the underlying mechanisms of action, particularly the induction of apoptosis.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

Numerous derivatives of this compound have been evaluated for their antiproliferative activity across a wide range of human cancer cell lines. These studies have identified several compounds with potent cytotoxic effects.

One particularly effective compound, 4f , a 1-(4-substituted phenyl)-2-ethyl imidazole derivative, exhibited outstanding antiproliferative activity against three cancer cell lines and was found to be considerably more potent than the standard chemotherapeutic drugs 5-fluorouracil (5-FU) and methotrexate (MTX). nih.gov A key finding was its high selectivity; the tolerance of normal L-02 cells to compound 4f was 23 to 46 times higher than that of tumor cells, a significant improvement over the positive control drugs. nih.govresearchgate.net

Another study highlighted compound 5 , 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione, as the most potent cytotoxic agent against MCF-7 (breast), HCT-116 (colon), and HepG2 (liver) cancer cell lines, with IC50 values below 5 µM for all three. researchgate.net

Mechanistic Studies on Apoptosis Induction

Understanding the mechanism by which these compounds kill cancer cells is crucial for their development as therapeutic agents. Research has shown that several imidazole derivatives induce programmed cell death, or apoptosis, through various cellular pathways.

The highly active derivative 4f was found to induce apoptosis in HeLa cells by modulating the expression of key regulatory proteins. nih.gov Western blot analysis showed that treatment with compound 4f significantly increased the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2 in a time-dependent manner. nih.gov This shift in the Bax/Bcl-2 ratio is a classic trigger for the mitochondrial pathway of apoptosis. The study also observed a corresponding increase in Caspase-3 expression, confirming the activation of the apoptotic cascade. nih.gov

Further mechanistic insights came from studies on 2,2′-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-1-isobutyl-1H-imidazole-4,5-diyl)dipyridine (NSC 771432) . This compound was found to induce cell cycle arrest in the G2/M phase in A549 lung cancer cells. rsc.org In addition to cell cycle arrest, exposure of the A549 cells to this compound also led to cellular senescence, a state of irreversible growth arrest, providing another pathway through which it exerts its anticancer effects. rsc.org

Investigations into Enzyme and Receptor Inhibition

The core structure of imidazole-4-carboxylate serves as a versatile template for the development of potent enzyme and receptor inhibitors. While research on this compound itself is specific, studies on its close derivatives highlight the therapeutic potential of this chemical family.

Derivatives of 1,5-diaryl-1H-imidazole-4-carboxylate have been synthesized and evaluated as inhibitors of the interaction between HIV-1 integrase (IN) and the LEDGF/p75 host protein, a critical step in the viral replication cycle. A study focused on creating novel 1,5-diaryl-1H-imidazole-4-carboxylic acids and carbohydrazides from their corresponding ethyl ester intermediates. In an AlphaScreen™ assay, seventeen of these compounds surpassed a 50% inhibitory threshold at a 100 µM concentration, identifying new scaffolds for anti-HIV drug development.

Furthermore, a scaffold-hopping approach from a pyrrole-2,4-dicarboxamide led to the discovery of 2,4-1H-imidazole carboxamides as potent and highly selective inhibitors of Transforming growth factor β-activated kinase 1 (TAK1). One such imidazole derivative demonstrated a significant increase in potency, with an IC₅₀ of 2.8 µM in a biochemical Lanthascreen assay. This discovery underscores the importance of the imidazole core in achieving high inhibitory activity and selectivity against specific kinases.

Other Pharmacological Activities (e.g., anti-inflammatory, analgesic)

This compound and its regioisomers serve as key starting materials for the synthesis of novel compounds with significant pharmacological effects, particularly analgesic and anti-inflammatory properties. ias.ac.inacs.org

In one study, 5-methyl-1H-imidazole-4-carboxylic acid ethyl ester was used to synthesize a series of new imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles. ias.ac.inacs.org The analgesic profiles of these compounds were assessed using the writhing test in mice, while anti-inflammatory effects were evaluated via the carrageenan-induced rat paw edema test. ias.ac.inacs.org Several of the synthesized derivatives exhibited significant analgesic and anti-inflammatory responses, with activities comparable to the standard drug, indomethacin, but with a potentially safer profile. ias.ac.inacs.org

The research identified that for the oxadiazole derivatives, the presence of a more lipophilic group at position 2 enhanced potency. ias.ac.in For the triazole derivatives, substitution on the phenyl moiety at the para position with either electron-donating or electron-withdrawing groups could increase analgesic activity. ias.ac.in These findings suggest that both the oxadiazole and triazole scaffolds derived from the initial imidazole ester can be considered valuable pharmacophores for developing new anti-inflammatory and analgesic agents. ias.ac.inacs.org

| Compound Type | Starting Material | Pharmacological Activity | Key Findings | Reference |

|---|---|---|---|---|

| Imidazolyl-1,3,4-oxadiazoles | 5-methyl-1H-imidazole-4-carboxylic acid ethyl ester | Analgesic, Anti-inflammatory | Activity comparable to indomethacin; lipophilicity at position 2 increases potency. | ias.ac.inacs.org |

| Imidazolyl-1,2,4-triazoles | 5-methyl-1H-imidazole-4-carboxylic acid ethyl ester | Analgesic, Anti-inflammatory | Activity comparable to indomethacin; para-substitution on the phenyl ring enhances activity. | ias.ac.inacs.org |

Applications in Ligand and Coordination Chemistry

The imidazole ring, combined with a carboxylate group, presents multiple donor atoms—two imidazole nitrogens and two carboxylate oxygens—making it an excellent ligand for forming complexes with a wide range of metal ions.

Complexation with Metal Ions and Transition Metals

The imidazole-carboxylate scaffold is a versatile building block in coordination chemistry, capable of forming stable complexes with various metal ions through its nitrogen and oxygen donor atoms. osaka-u.ac.jp The dicarboxylic acid analogues, such as 2-methyl- and 2-ethyl-1H-imidazole-4,5-dicarboxylic acid, have been used to construct intriguing metal-organic frameworks (MOFs), including 1D chains, 2D grids, and 3D networks. researchgate.net

Studies on 5-methyl-2-phenoxymethyl-3H-imidazole-4-carboxylic acid (PIMA), a derivative, have demonstrated its ability to form stable chelate complexes with biologically relevant metal ions like Zn²⁺, Fe³⁺, and Ga³⁺. osaka-u.ac.jp The coordination typically involves the azomethine nitrogen and a carboxylic oxygen atom. Similarly, copper(II) readily forms complexes with various imidazole derivatives, often resulting in distorted octahedral or square-pyramidal geometries. These complexes can exhibit valuable properties, including antitumor and catalytic activities.

| Ligand | Metal Ion(s) | Resulting Structure/Complex Type | Reference |

|---|---|---|---|

| 2-Alkyl-1H-imidazole-4,5-dicarboxylic acids | Zn²⁺, Pr³⁺ | Metal-Organic Frameworks (MOFs), 1D chains, 3D networks | researchgate.netpatsnap.com |

| 5-Methyl-2-phenoxymethyl-3H-imidazole-4-carboxylic acid | Zn²⁺, Fe³⁺, Ga³⁺ | Chelate complexes | osaka-u.ac.jp |

| Various Imidazole Derivatives | Cu²⁺ | Mononuclear complexes with distorted octahedral or square-pyramidal geometry |

Exploration of Catalytic Properties of Derived Metal Complexes

Metal complexes derived from imidazole and its carboxylate derivatives have shown significant promise as catalysts in various organic reactions. The imidazole moiety can stabilize the metal center and modulate its reactivity, enhancing catalytic efficiency. mdpi.com

For instance, silver(I) and copper(II) complexes with imidazolium carboxylate ligands have been successfully employed as efficient catalysts for Ullmann coupling reactions. ias.ac.in These coordination polymers demonstrate high activity in forming carbon-nitrogen bonds. ias.ac.in In a different application, iron(III) complexes coordinated by imidazole-containing ligands have been shown to catalyze the decarboxylative alkylation of carboxylic acids under visible light irradiation, a process that is tolerant of easily oxidizable functional groups. researchgate.net

Furthermore, metal(II) complexes (where M = Co, Ni, Cu, Zn) with the parent imidazole ligand have been investigated for the catalytic oxidation of styrene, demonstrating that the choice of metal and coordinating anions influences the catalytic activity. nih.gov Copper-imidazole complexes have also been designed to mimic the function of natural oxidases, catalyzing the oxidation of substrates like 3,3',5,5'-tetramethylbenzidine (TMB) in colorimetric detection methods. These examples highlight the potential for developing specialized catalysts based on metal complexes of this compound for a range of synthetic applications.

Advanced Materials Science and Chemical Engineering Applications

Precursor in Complex Organic Molecule Synthesis (e.g., pharmaceuticals, agrochemicals)

The imidazole (B134444) ring is a fundamental structural motif in numerous biologically active compounds, and Ethyl 2-methyl-1H-imidazole-4-carboxylate and its close analogs are key intermediates in the synthesis of both pharmaceuticals and agrochemicals. researchgate.net

In pharmaceutical manufacturing, derivatives of imidazole-4-carboxylate are crucial. For instance, a structurally similar compound, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, is a well-established key intermediate in the synthesis of Olmesartan, an angiotensin II receptor antagonist used to treat high blood pressure. jocpr.comchemicalbook.com The synthesis pathway for this complex drug relies on the imidazole ester scaffold for the construction of the final active pharmaceutical ingredient. Furthermore, research into novel therapeutics has utilized imidazole-4-carboxylate esters as foundational structures. In studies aimed at developing new treatments for HIV, scientists have synthesized a series of novel 1,5-diaryl-1H-imidazole-4-carboxylic acids and their derivatives starting from ester intermediates like ethyl isocyanoacetate, which cyclizes to form the imidazole-4-carboxylate core. nih.gov These resulting compounds were specifically designed to inhibit the interaction between HIV-1 integrase and the host protein LEDGF/p75, demonstrating the utility of the imidazole ester framework in drug discovery. nih.gov A related compound, Ethyl imidazole-4-carboxylate, has been identified as a derivative of a new class of anti-tuberculosis agents. fishersci.fi

In the field of agrochemicals, the imidazole-4-carboxylate structure is also of significant interest. Research has focused on a group of natural products known as "fairy chemicals" (FCs), which include imidazole-4-carboxamide (ICA) and exhibit plant growth-regulating activities. researchgate.net Commercially available ethyl imidazole-4-carboxylate is a direct precursor to these ICA derivatives. researchgate.net By performing chemical modifications, such as C-H arylation, on this precursor, researchers have synthesized new compounds with potent plant growth-promoting effects on rice shoots and roots, highlighting the potential for developing new agrochemicals from this molecular base. researchgate.net The broader class of imidazole-containing compounds is widely used in crop protection as fungicides and herbicides. cabidigitallibrary.org

Applications in Dyes and Pigments Production

While the imidazole nucleus is a component of some chromophores, a review of available scientific literature does not indicate that this compound is specifically utilized in the large-scale commercial production of dyes or pigments. Its primary value appears to be concentrated in the fields of medicinal chemistry and material science.

Utility as Research Tools for Enzyme Mechanisms and Cellular Processes

The ability of imidazole derivatives to interact with biological systems makes them valuable tools for research. A regioisomer of the title compound, Ethyl 4-methyl-5-imidazolecarboxylate, has been shown to form coordination complexes with cobalt(II) ions. chemicalbook.comsigmaaldrich.com These resulting metal-organic compounds are effective inhibitors of photosynthetic electron flow and ATP synthesis, acting as Hill reaction inhibitors. chemicalbook.comsigmaaldrich.com This property allows them to be used as chemical probes to study the mechanisms of photosynthesis and energy production in plant cells and certain microorganisms.

Furthermore, derivatives synthesized from imidazole-4-carboxylate esters are employed to investigate specific and complex cellular pathways. As mentioned previously, a series of 1,5-diaryl-1H-imidazole-4-carbohydrazides, synthesized from an imidazole-4-carboxylate ester core, were created specifically as research tools to probe the protein-protein interaction between the HIV-1 integrase and the host's LEDGF/p75 protein. nih.gov The study identified several compounds that could inhibit this interaction, providing valuable insight into a critical step of the HIV-1 replication cycle and offering a pathway for developing a new class of antiviral drugs. nih.gov

Potential in Corrosion Inhibition Studies (drawing from related imidazole derivatives)

The prevention of metal corrosion is a critical challenge in many industries. Imidazole derivatives have emerged as a highly effective class of corrosion inhibitors for various metals and alloys, including steel, copper, and brass, particularly in acidic environments. While specific studies focusing exclusively on this compound are not widely documented, the extensive body of research on analogous imidazole compounds strongly supports its potential in this application.

The mechanism of corrosion inhibition by imidazole derivatives is generally attributed to their ability to adsorb onto the metal surface. This adsorption can occur through two main processes: physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, where a coordinate bond forms between the lone pair electrons of the nitrogen atoms in the imidazole ring and the vacant d-orbitals of the metal atoms. The presence of the aromatic imidazole ring also contributes to the interaction via its π-electrons. This adsorption process creates a protective film that acts as a barrier, isolating the metal from the corrosive medium and significantly reducing the rate of corrosion.

Research has consistently shown high inhibition efficiencies for various imidazole derivatives across different conditions, as detailed in the table below.

| Inhibitor Compound | Protected Metal/Alloy | Corrosive Medium | Maximum Inhibition Efficiency (%) |

|---|---|---|---|

| 1H-benzimidazole (BIM) | Brass | Nitric Acid (HNO₃) | 94 |

| 4-[(4R,5S)-4,5-bis(4-hydroxyphenyl)-4,5-dihydro-1H-imidazol-2-yl]phenol | Carbon Steel | Hydrochloric Acid (HCl) | 95.5 |

| 2-imidazolidinone | Copper | Sodium Chloride (NaCl) | >97 |

| Allantoin | Copper | Sodium Chloride (NaCl) | >97 |

Given that this compound contains the essential imidazole core with nitrogen heteroatoms and an electron-rich aromatic system, it possesses the key structural features required for effective corrosion inhibition. The presence of the ethyl carboxylate group could further influence its solubility and adsorption characteristics on metal surfaces. Therefore, it represents a promising candidate for future corrosion inhibition studies.

Future Directions and Research Perspectives

Development of Novel and Highly Efficient Synthetic Pathways

While established methods for synthesizing the imidazole (B134444) core exist, future research will likely focus on creating more efficient, cost-effective, and environmentally benign pathways to Ethyl 2-methyl-1H-imidazole-4-carboxylate and its analogs. Current syntheses can involve multiple steps, sometimes requiring harsh conditions or expensive starting materials. guidechem.comjocpr.com

Future synthetic strategies are expected to prioritize:

Green Chemistry Approaches: Utilizing less toxic solvents, reducing the number of synthetic steps (pot-economy), and employing catalytic methods. The use of eco-friendly catalysts, such as silver nanoparticles, has been reported for other imidazole derivatives and represents a promising green synthetic method. researchgate.net

Novel Cycloaddition Reactions: Exploring innovative cycloaddition strategies, such as those involving ethyl isocyanoacetate and N-aryl benzimidoyl chloride intermediates, could provide direct access to highly substituted imidazole carboxylates. nih.gov

Flow Chemistry: Implementing continuous flow synthesis can offer improved reaction control, higher yields, and enhanced safety, making the production process more scalable and efficient.

One reported multi-step synthesis of Ethyl imidazole-4-carboxylate starts from glycine (B1666218) and proceeds through acylation, esterification, condensation, cyclization with potassium thiocyanate (B1210189), and a final oxidation step. guidechem.com Another approach involves the hydrolysis and subsequent decarboxylation of diethyl imidazole-4,5-dicarboxylate. lookchem.com The development of one-pot or domino reactions that combine several of these steps would represent a significant advancement.